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Compound of Interest

Compound Name: 3-Fluoro-5-methylphenol

Cat. No.: B1307441

Introduction

3-Fluoro-5-methylphenol is a fluorinated aromatic organic compound that serves as a
versatile intermediate in the synthesis of a variety of novel molecules with potential applications
in the pharmaceutical and agrochemical industries. The presence of the fluorine atom and the
methyl group on the phenol ring allows for fine-tuning of physicochemical properties such as
lipophilicity, metabolic stability, and binding affinity of the resulting compounds. This document
provides an overview of the potential applications of 3-fluoro-5-methylphenol, along with
generalized experimental protocols for the synthesis of derivatives and hypothetical biological

activity data.

While specific examples of blockbuster drugs or widely used agrochemicals derived directly
from 3-fluoro-5-methylphenol are not prominently featured in publicly available scientific
literature, its structural motifs are present in various biologically active molecules. The protocols
and data presented herein are based on established chemical transformations and predictive
models for compounds of similar classes.

Physicochemical Properties of 3-Fluoro-5-
methylphenol

A clear understanding of the physical and chemical properties of 3-fluoro-5-methylphenol is
essential for its effective use in synthesis.
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Property Value

CAS Number 216976-31-7

Molecular Formula C7/H7/FO

Molecular Weight 126.13 g/mol

Appearance White to off-white crystalline solid
Melting Point 46-48 °C

Boiling Point 199.8 °C at 760 mmHg

Solubility Low in water, soluble in organic solvents

Applications in Novel Compound Synthesis

Pharmaceutical Applications: Kinase Inhibitors for
Oncology

The 3-fluoro-5-methylphenyl moiety can serve as a key building block for the synthesis of
kinase inhibitors. The fluorine atom can form favorable interactions within the ATP-binding
pocket of various kinases, potentially enhancing potency and selectivity.

Hypothetical Target: Epidermal Growth Factor Receptor (EGFR)

Mutations in EGFR are implicated in various cancers. The following is a generalized protocol
for the synthesis of a hypothetical EGFR inhibitor using 3-fluoro-5-methylphenol as a starting
material.

Experimental Protocol: Synthesis of a Hypothetical EGFR Inhibitor
o Step 1: Ether Synthesis (Williamson Ether Synthesis)

o To a solution of 3-fluoro-5-methylphenol (1.0 eq) in a suitable solvent such as N,N-
dimethylformamide (DMF), add a base like potassium carbonate (K2COs, 1.5 eq).

o Stir the mixture at room temperature for 30 minutes.
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o Add the desired electrophile, for example, 4-(bromomethyl)quinoline (1.1 eq).

o Heat the reaction mixture to 80°C and monitor by thin-layer chromatography (TLC) until
the starting material is consumed.

o After cooling, quench the reaction with water and extract the product with an organic
solvent (e.g., ethyl acetate).

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product by column chromatography.

e Step 2: Functionalization (e.g., Suzuki Coupling)

o The methyl group on the phenol ring can be functionalized, for instance, by benzylic
bromination followed by a Suzuki coupling to introduce further diversity. (Note: This is a
more advanced and hypothetical step).

Hypothetical Biological Activity Data
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EGFR Signaling Pathway Inhibition

Agrochemical Applications: Novel Fungicides

3-Fluoro-5-methylphenol can be utilized as a precursor for the development of novel
fungicides. The incorporation of a fluorinated phenol moiety can enhance the efficacy and
spectrum of activity of the resulting compounds.

Hypothetical Target: Succinate Dehydrogenase (SDHI)

Succinate dehydrogenase inhibitors are an important class of fungicides that disrupt the fungal
respiratory chain.

Experimental Protocol: Synthesis of a Hypothetical SDHI Fungicide
e Step 1: O-Arylation

o Combine 3-fluoro-5-methylphenol (1.0 eq) with a suitable boronic acid derivative (e.g., 2-
chloropyridine-3-boronic acid, 1.2 eq) in a solvent mixture such as dichloromethane.

o Add a copper(ll) acetate catalyst and a base like pyridine.

o Stir the reaction at room temperature under an air atmosphere until completion as
monitored by TLC.

o Filter the reaction mixture and concentrate the filtrate.
o Purify the product by column chromatography.
o Step 2: Amide Coupling

o The resulting ether can be further functionalized. For instance, if the coupled fragment
contains a carboxylic acid, it can be activated (e.g., with thionyl chloride to form an acyl
chloride) and then reacted with an appropriate amine to form the final amide-containing
fungicide.

Hypothetical Fungicidal Activity Data
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Compound Pathogen ECso (pg/mL)
Hypothetical Fungicide B Botrytis cinerea 0.8
Mycosphaerella fijiensis 1.2

Boscalid (Reference) Botrytis cinerea 15
Mycosphaerella fijiensis 2.0

Experimental Workflow Diagram
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Synthetic Workflow for a Hypothetical Fungicide

Conclusion

3-Fluoro-5-methylphenol represents a valuable starting material for the synthesis of novel,
biologically active compounds. While detailed public data on its direct application is limited, its
structural features suggest significant potential in the fields of medicinal chemistry and
agrochemical research. The provided hypothetical examples and generalized protocols serve
as a foundation for researchers and scientists to explore the synthetic utility of this versatile
intermediate in the development of new chemical entities. Further research and exploration are
warranted to fully unlock the potential of 3-fluoro-5-methylphenol in creating innovative
solutions for human health and agriculture.

 To cite this document: BenchChem. [3-Fluoro-5-methylphenol: An Intermediate for Novel
Compound Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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